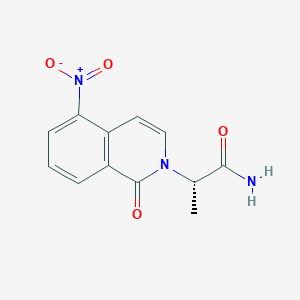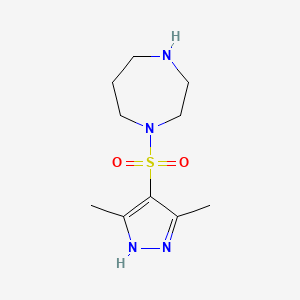
N-(2-Phenylcyclopentyl)propane-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Phenylcyclopentyl)propane-2-sulfonamide is a chemical compound with the molecular formula C14H19NO2S. It is a member of the sulfonamide class of compounds, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of a phenyl group attached to a cyclopentyl ring, which is further connected to a propane-2-sulfonamide moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Phenylcyclopentyl)propane-2-sulfonamide typically involves the reaction of 2-phenylcyclopentanone with propane-2-sulfonamide under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the sulfonamide, followed by nucleophilic addition to the carbonyl group of the ketone. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Phenylcyclopentyl)propane-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The phenyl group or the sulfonamide moiety can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents or nucleophiles can be used to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
N-(2-Phenylcyclopentyl)propane-2-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(2-Phenylcyclopentyl)propane-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the phenyl and cyclopentyl groups can interact with hydrophobic regions of proteins or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Phenylcyclopentyl)propane-2-sulfonamide
- N-(2-Phenylcyclohexyl)propane-2-sulfonamide
- N-(2-Phenylcyclobutyl)propane-2-sulfonamide
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the cyclopentyl ring provides a balance between rigidity and flexibility, allowing for specific interactions with molecular targets. This distinguishes it from similar compounds with different ring sizes, such as cyclohexyl or cyclobutyl derivatives, which may exhibit different reactivity and biological activity.
Propiedades
Fórmula molecular |
C14H21NO2S |
|---|---|
Peso molecular |
267.39 g/mol |
Nombre IUPAC |
N-(2-phenylcyclopentyl)propane-2-sulfonamide |
InChI |
InChI=1S/C14H21NO2S/c1-11(2)18(16,17)15-14-10-6-9-13(14)12-7-4-3-5-8-12/h3-5,7-8,11,13-15H,6,9-10H2,1-2H3 |
Clave InChI |
FKSYMILUYVSIDD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)S(=O)(=O)NC1CCCC1C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[(4-Cyanonaphthalen-1-yl)amino]-4-oxobutanoic acid](/img/structure/B11854136.png)
![10-Methylindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B11854144.png)
![[(5-Chloro-2-methylquinolin-8-yl)oxy]-N'-hydroxyethanimidamide](/img/structure/B11854148.png)


![1,4-Dioxa-8-azaspiro[4.5]decan-8-yl-(6-methylpyridin-3-yl)methanone](/img/structure/B11854162.png)

![6-((3-Isopropoxypropyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11854170.png)
![(3S)-1-[tert-butyl(dimethyl)silyl]oxy-4,4-dimethylhex-5-en-3-ol](/img/structure/B11854184.png)
![4-(8-Hydroxy-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-6(5h)-yl)butan-2-one](/img/structure/B11854186.png)

